(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 135630-90-9
VCID: VC21536887
InChI: InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O
Molecular Formula: C10H17BrN2O5
Molecular Weight: 325.16 g/mol

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 135630-90-9

Cat. No.: VC21536887

Molecular Formula: C10H17BrN2O5

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid - 135630-90-9

CAS No. 135630-90-9
Molecular Formula C10H17BrN2O5
Molecular Weight 325.16 g/mol
IUPAC Name (2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1
Standard InChI Key CBCUCJIZACLGGN-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O

Chemical Structure and Properties

Molecular Identity

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is characterized by its unique structural features, including a bromoacetamido group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid backbone. The compound has a molecular weight of approximately 349.18 g/mol as indicated by available data.

Structural Components

The structural elements of this compound can be categorized into three main functional groups:

Functional GroupDescriptionRole in Structure
Bromoacetamido groupContains a reactive bromine atom attached to an acetamido moietyProvides electrophilic reactivity; useful in cross-linking reactions
Boc-protected amino grouptert-butoxycarbonyl group attached to an amino nitrogenProtects the amino group during chemical transformations
Propanoic acid backboneThree-carbon chain ending with carboxylic acidProvides acidic properties and potential for esterification or amidation

Stereochemistry

The (S) designation in the name indicates a specific stereochemical configuration at the alpha carbon, reflecting its derivation from L-amino acids. This stereochemistry is crucial for its biological interactions and potential applications in pharmaceutical research.

Synthetic Approaches and Preparation

Protection Strategies

The protection of the amino group using tert-butoxycarbonyl (Boc) is a critical step in the synthesis. The Boc protection strategy offers several advantages:

  • Stability under basic conditions

  • Selective deprotection under acidic conditions

  • Compatibility with a wide range of chemical transformations

Bromoacetamido Formation

The bromoacetamido group is typically introduced through reaction of the amino functionality with bromoacetyl bromide or similar reagents under carefully controlled conditions. This reaction must occur selectively at the desired position while maintaining the integrity of other functional groups.

Physicochemical Properties

Physical Characteristics

Based on structural analysis and comparison with similar compounds, (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is expected to be a white to off-white crystalline solid. Its solubility profile likely favors organic solvents such as DMSO, DMF, and potentially methanol or ethanol, with limited solubility in water.

Stability Considerations

The compound contains several functional groups with different stability profiles:

Functional GroupStability Characteristics
Boc groupStable under basic and neutral conditions; labile under acidic conditions
Bromoacetamido groupReactive under nucleophilic conditions; susceptible to hydrolysis
Carboxylic acidStable under most conditions; can form esters or amides

Applications in Research and Development

Peptide Chemistry Applications

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is particularly valuable in peptide chemistry for several purposes:

  • As an intermediate in solid-phase peptide synthesis

  • In affinity labeling studies, where the bromoacetamido group serves as a reactive handle

  • For the creation of cross-linked peptides with specific conformational constraints

Pharmaceutical Research

In pharmaceutical development, this compound and its derivatives may serve as:

  • Building blocks for the synthesis of complex biologically active molecules

  • Precursors for protease inhibitors, where the bromoacetamido group can interact with nucleophilic residues in enzyme active sites

  • Intermediates in the synthesis of peptidomimetics with improved pharmacokinetic properties

Bioconjugation Chemistry

The reactive bromoacetamido group makes this compound particularly useful in bioconjugation chemistry for:

  • Selective labeling of proteins or peptides

  • Attachment of fluorescent probes or affinity tags

  • Creation of covalent inhibitors targeting specific enzymes

Comparison with Structurally Similar Compounds

Structural Analogs

To better understand the properties and potential applications of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, it is helpful to compare it with structurally related compounds:

CompoundKey Structural DifferencesImplications
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acidContains a 4-bromophenyl group instead of bromoacetamidoDifferent reactivity profile; more lipophilic character
3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acidFeatures a 2-bromophenyl group and dimethyl substitution on the propanoic acid backboneEnhanced steric hindrance; different solubility properties

Structure-Activity Relationships

The presence of the bromoacetamido group in (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, as opposed to the bromophenyl groups in related compounds, suggests different reactivity patterns:

  • The bromoacetamido group offers greater reactivity toward nucleophiles due to the proximity of the electron-withdrawing carbonyl group

  • The compound likely exhibits greater water solubility compared to bromophenyl analogs due to the additional amide group

  • Its flexibility may differ from the more rigid bromophenyl-containing structures, potentially affecting binding to biological targets

Biological Activity and Mechanisms

Enzyme Interactions

The compound's structure suggests potential interactions with various enzymes, particularly those with nucleophilic active sites:

  • Proteases containing catalytic cysteine or serine residues

  • Transferases involved in post-translational modifications

  • Hydrolases with accessible nucleophilic residues

Pharmacological Considerations

For pharmaceutical applications, several factors would need to be considered:

  • The compound's stability in biological media

  • Its cell permeability (likely limited by the carboxylic acid group)

  • Potential for metabolism, particularly deprotection of the Boc group under acidic conditions

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and characterization of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection at wavelengths corresponding to the amide and carbamate chromophores

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight and fragmentation pattern

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Spectroscopic Methods

Comprehensive characterization would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and potentially 2D experiments)

  • Infrared (IR) spectroscopy to confirm functional groups (carboxylic acid, amide, carbamate)

  • Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation

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